[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide
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Overview
Description
[1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) is a heterocyclic compound that features a fused ring system combining an oxadiazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-diamino-[1,2,5]oxadiazolo[3,4-d]pyrimidine with nitric acid. The concentration of nitric acid plays a crucial role in determining the products formed. For instance, concentrated nitric acid selectively yields N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations result in different nitrate salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) undergoes various chemical reactions, including nucleophilic addition, nitration, and oxidative ring-opening reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as water, alcohols, amines, and hydride ions react with the compound, typically at the C-7 position of the pyrimidine ring.
Nitration: Nitric acid is used under varying concentrations to achieve selective nitration.
Oxidative Ring-Opening: Mild oxidative conditions can open the furoxan ring, leading to the formation of dinitropyrimidinone derivatives.
Major Products
Nucleophilic Addition Products: Covalent adducts where the furoxan ring remains intact.
Nitration Products: Nitramide and nitrate salts depending on the concentration of nitric acid.
Oxidative Ring-Opening Products: Dinitropyrimidinone derivatives.
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) involves interactions with specific molecular targets and pathways. For instance, its nucleophilic addition reactions suggest it can form stable covalent adducts with various nucleophiles, potentially disrupting biological processes or enhancing material properties . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-d]pyrimidine, 5,7-diamino-, 1-oxide
- 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides
Uniqueness
[1,2,5]Oxadiazolo[3,4-d]pyrimidine,1-oxide(9ci) is unique due to its specific structural configuration, which allows for selective reactions and the formation of stable adducts. Its energetic properties also make it a valuable compound in the field of high-energy materials .
Properties
Molecular Formula |
C4H2N4O2 |
---|---|
Molecular Weight |
138.08 g/mol |
IUPAC Name |
1-oxido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-1-ium |
InChI |
InChI=1S/C4H2N4O2/c9-8-3-1-5-2-6-4(3)7-10-8/h1-2H |
InChI Key |
OQVUKGCKUNXTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=NO[N+](=C21)[O-] |
Origin of Product |
United States |
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